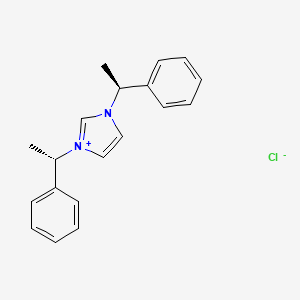

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride

Description

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride (CAS: 186354-60-9) is a chiral imidazolium salt with the molecular formula C₁₉H₂₁ClN₂ and a molecular weight of 312.84 g/mol . It is characterized by two (S)-1-phenylethyl substituents on the imidazole ring, conferring stereochemical control in applications such as asymmetric catalysis. The compound is commercially available with a purity of >97% and is stocked in quantities ranging from 1 mg to 1000 g . Its primary role is as a precursor for N-heterocyclic carbenes (NHCs), which are pivotal ligands in transition-metal catalysis .

Properties

IUPAC Name |

1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJRZQHDLLMQMR-QJHJCNPRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Imidazole undergoes nucleophilic substitution with two equivalents of (S)-1-phenylethyl bromide or chloride in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). A strong base, such as sodium hydride or cesium carbonate, facilitates deprotonation of imidazole, enabling alkylation at the N1 and N3 positions. The reaction typically proceeds at 80–100°C for 12–24 hours under inert atmosphere to prevent oxidation.

Key Parameters:

Work-up and Purification

Post-reaction, the mixture is quenched with ice water, extracted with dichloromethane, and washed with brine. The crude product is purified via recrystallization from ethanol/ethyl acetate, yielding the imidazolium chloride as a white crystalline solid.

Yield and Purity:

| Parameter | Value | Source |

|---|---|---|

| Isolated Yield | 65–75% | |

| Purity (HPLC) | ≥98% | |

| Enantiomeric Excess | >99% (HPLC with chiral column) |

Two-Step Synthesis via Intermediate Imidazoline Formation

An alternative approach involves constructing the imidazole ring in situ using glyoxal and ammonia derivatives, followed by stereoselective alkylation. This method avoids handling pure imidazole, which can be hygroscopic and challenging to purify.

Condensation Reaction

A mixture of glyoxal (40% aqueous solution), ammonium formate, and (S)-1-phenylethylamine undergoes cyclocondensation in methanol at room temperature for 3 hours. Formic acid catalyzes the reaction, producing a 2-imidazoline intermediate.

Optimization Insights:

Oxidation and Quaternization

The 2-imidazoline intermediate is oxidized to imidazole using MnO₂ or activated carbon, followed by alkylation with (S)-1-phenylethyl chloride in ethyl acetate at 0°C. Hydrochloric acid in dioxane facilitates quaternization, yielding the target compound.

Comparative Data:

| Step | Conditions | Yield |

|---|---|---|

| Cyclocondensation | RT, 3 h | 70% |

| Oxidation | MnO₂, 60°C, 6 h | 85% |

| Quaternization | 0°C, 12 h | 90% |

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize polymer-supported reagents to streamline purification. Wang resin-bound imidazole reacts with (S)-1-phenylethyl iodide in the presence of Hunig’s base, enabling sequential alkylations without intermediate isolation. Cleavage with HCl gas affords the imidazolium chloride directly.

Advantages:

-

Purification : Simple filtration removes excess reagents and byproducts.

-

Scalability : Suitable for multigram syntheses (tested up to 50 g scale).

Stereochemical Control and Analytical Validation

Chirality Retention

The (S)-configuration at the phenylethyl groups is preserved using enantiopure alkylating agents. Racemization is minimized by:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride can undergo several types of chemical reactions, including:

Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of transition metal catalysts.

Coordination Chemistry: It can form complexes with various metal ions, which can alter its reactivity and properties

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Transition metals like nickel and copper are often used to catalyze reactions involving this compound

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Catalysis

One of the prominent applications of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is in asymmetric catalysis. The compound serves as a chiral catalyst in numerous reactions, facilitating the formation of enantiomerically enriched products.

Case Study: Asymmetric Synthesis of Amines

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to catalyze the asymmetric synthesis of amines from imines. The results demonstrated high enantioselectivity (up to 98% ee) and excellent yields (up to 95%) under mild reaction conditions .

Medicinal Chemistry

The compound also exhibits potential as a pharmacological agent. Its structural features contribute to biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells (MCF-7), with IC values in the low micromolar range .

Electrochemistry

Research has also explored the electrochemical properties of this compound, particularly its behavior in ionic liquid systems.

Case Study: Ionic Liquid Applications

In a publication focused on ionic liquids, 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride was evaluated for its conductivity and stability. The findings revealed that it could be effectively used as an electrolyte in electrochemical cells, enhancing performance compared to traditional solvents .

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the chloride anion can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the stability, solubility, and reactivity of the compound in various environments .

Comparison with Similar Compounds

Structural Analogues and Steric Effects

Imidazolium salts differ primarily in their N-substituents, which dictate steric bulk, solubility, and catalytic performance. Key analogues include:

Key Observations :

- Chirality: The (S)-phenylethyl groups in the target compound enable enantioselective reactions, a unique advantage over non-chiral analogues like the trimethylphenyl or benzyl derivatives .

- Thermal Stability : Trimethylphenyl derivatives exhibit higher thermal stability (>300°C), whereas the target compound’s stability is likely lower due to flexible phenylethyl chains .

Catalytic Performance

- Pd-Catalyzed Reactions: The diisopropylphenyl analogue achieved 76% yield in a Pd(OAc)₂-mediated coupling reaction but required 120 minutes . In contrast, phosphine-based catalysts under similar conditions showed lower yields (47–68%) due to by-product formation .

Reaction Time : Bulky substituents (e.g., diisopropylphenyl) slow reaction kinetics, whereas less hindered systems (e.g., benzyl/methyl) risk instability. The target compound balances moderate steric bulk with chirality for efficient asymmetric catalysis .

Biological Activity

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is classified as an imidazolium ionic liquid, characterized by its unique cationic structure. The presence of the phenylethyl groups contributes to its solubility and biological interactions.

Antimicrobial Activity

Research indicates that imidazolium salts, including 1,3-bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 μg/mL |

| Escherichia coli | 200 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These results suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also shown promise in cancer research. It has been tested for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated significant cytotoxicity against various cancer cells:

- MCF-7 Breast Cancer Cells : Induction of apoptosis was observed with an IC50 value of approximately 25.72 ± 3.95 μM.

- U87 Glioblastoma Cells : The compound exhibited an IC50 value of 45.2 ± 13.0 μM, indicating its potential as an anticancer therapeutic .

The biological activity of 1,3-bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride is believed to be mediated through several mechanisms:

- Membrane Disruption : The cationic nature allows it to interact with microbial membranes, leading to cell lysis.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and mitochondrial dysfunction.

- Inhibition of Key Enzymes : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- A study involving the treatment of MCF-7 cells showed that exposure to the compound resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .

- Another investigation focused on its antibacterial properties against biofilm-forming bacteria, revealing a significant reduction in biofilm biomass at sub-MIC concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride, and how can reaction conditions be optimized?

- Methodology : The synthesis of imidazolium salts often involves quaternization of imidazole precursors with alkyl halides. For stereoselective synthesis, chiral precursors like (S)-1-phenylethyl bromide can be used. A nickel-catalyzed cross-coupling approach under inert atmospheres (e.g., toluene/water biphasic systems at 60°C) has been effective for structurally related imidazolium compounds, ensuring regioselectivity and minimizing side reactions . Purification via recrystallization or column chromatography is critical to isolate the enantiomerically pure product.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- FT-IR : Identify characteristic C–H stretching (2800–3100 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹). Compare with spectra of analogous ligands (e.g., 1,3-bis(4-carboxyphenyl)imidazolium chloride) to confirm functional groups .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve chiral center environments. For example, diastereotopic protons on the (S)-1-phenylethyl groups split into distinct doublets (δ 1.5–2.0 ppm for CH₃; δ 4.5–5.5 ppm for CH) .

- X-ray crystallography : Refinement with SHELXL (R factor < 0.05) confirms stereochemistry and hydrogen bonding. Data-to-parameter ratios >15 ensure reliable refinement .

Q. What safety precautions are required when handling this compound in the lab?

- Methodology : Follow GHS guidelines for ionic liquids:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in anhydrous conditions to prevent hydrolysis.

- Refer to safety protocols for structurally similar imidazolium salts (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride), which emphasize proper ventilation and emergency rinsing procedures .

Advanced Research Questions

Q. How does the stereochemistry of the (S)-1-phenylethyl groups influence its catalytic activity as an N-heterocyclic carbene (NHC) precursor?

- Methodology :

- Generate the NHC ligand by deprotonation with strong bases (e.g., KOᵗBu).

- Compare catalytic performance (e.g., turnover frequency, enantioselectivity) with (R)-enantiomers in asymmetric reactions.

- Structural analogs, such as MOF-Zn-NHC complexes, demonstrate that chirality enhances substrate binding in asymmetric catalysis .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and quantify carbene stability.

- Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to validate electron distribution .

Q. How can conflicting crystallographic data (e.g., disorder in the imidazolium ring) be resolved during refinement?

- Methodology :

- Use SHELXL’s PART and SUMP commands to model disorder.

- Apply restraints to bond distances/angles based on high-resolution data (e.g., twinned crystals require TWIN/BASF refinement). Cross-validate with spectroscopic data to resolve ambiguities .

Q. What role does this compound play in corrosion inhibition for metallic alloys?

- Methodology :

- Electrochemical impedance spectroscopy (EIS) and polarization tests in acidic media (e.g., 1.0 M HCl) quantify inhibition efficiency.

- Compare with structurally related imidazolium salts (e.g., 1-benzyl-3-(2-nitrobenzoyl)-1H-imidazol-3-ium chloride), where electron-withdrawing substituents enhance adsorption on carbon steel surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.